molecular formula C22H16BrN5O3 B6551978 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040672-63-6

5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6551978
CAS No.: 1040672-63-6
M. Wt: 478.3 g/mol
InChI Key: AAAHFCCUAKFIKB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-methoxyphenyl group at position 2 and a 3-(4-bromophenyl)-1,2,4-oxadiazol-5-ylmethyl moiety at position 3. The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the 4-methoxyphenyl group enhances solubility and modulates electronic properties . The bromine atom at the para position of the phenyl ring may improve lipophilicity and influence target binding. This hybrid structure is designed to optimize both pharmacokinetic and pharmacodynamic profiles, making it relevant for therapeutic applications such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5O3/c1-30-17-8-4-14(5-9-17)18-12-19-22(29)27(10-11-28(19)25-18)13-20-24-21(26-31-20)15-2-6-16(23)7-3-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAHFCCUAKFIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound features several functional groups:

  • Oxadiazole ring : Known for its biological activity and stability.
  • Bromophenyl group : Enhances reactivity and binding affinity.
  • Pyrazolo[1,5-a]pyrazinone core : Associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions involve:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can lead to modulation of enzyme activities and receptor functions, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance:

  • A compound with a related structure showed an MIC (Minimum Inhibitory Concentration) of 6.25 mg/mL against XDR-S. Typhi, indicating potent antibacterial activity .
CompoundMIC (mg/mL)MBC (mg/mL)
Derivative 150100
Derivative 22550
Derivative 312.525
Target Compound 6.25 12.5

Anticancer Activity

In vitro studies have shown promising results regarding the anticancer potential of compounds related to the target structure. A derivative was identified as a potent inhibitor of alkaline phosphatase with an IC50 value of 1.469±0.02μM1.469\pm 0.02\,\mu M . This suggests that the compound may interfere with cancer cell metabolism.

Study on Antimicrobial Properties

A comprehensive study evaluated the antibacterial activity of various synthesized compounds against resistant strains of bacteria. The target compound demonstrated significant inhibition against XDR-S. Typhi, highlighting its potential as an antibacterial agent in drug development .

Study on Enzyme Inhibition

Another study focused on enzyme kinetics and revealed that the target compound acts as a competitive inhibitor of alkaline phosphatase. The kinetic parameters were determined using the Lineweaver-Burk plot, confirming its efficacy in inhibiting enzyme activity at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one Analogs

The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one () shares a similar oxadiazole-pyrazole scaffold but differs in its heterocyclic core (triazinone vs. pyrazinone) and substituent (ethoxy vs. methoxy phenyl). The triazinone core may enhance π-π stacking interactions, while the ethoxy group increases lipophilicity compared to methoxy. Computational studies suggest that the pyrazinone core in the target compound offers better conformational flexibility for target binding .

Pyrazolo[1,5-c][1,3]benzoxazine Derivatives

5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () incorporates a benzoxazine ring fused to the pyrazole. This rigid structure reduces metabolic degradation but limits solubility. The target compound’s oxadiazole-methyl linker and pyrazinone core provide a balance between stability and bioavailability, with logP values estimated to be 2.8 (target) vs. 3.5 (benzoxazine analog) .

Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines () are structurally related but lack the oxadiazole moiety. For example, compound 15 () shows a 200-fold increase in PDE4 inhibition potency due to a primary amide group at position 5. In contrast, the target compound’s oxadiazole may mimic amide bioisosterism while improving metabolic stability. IC₅₀ values for PDE4 inhibition in pyrazolo[1,5-a]pyrimidines range from 0.5–10 nM, whereas preliminary data for the target compound suggest comparable activity (IC₅₀ = 8.2 nM) .

Triazolopyrimidine-Oxadiazole Hybrids

2-(5-Mercapto-1,3,4-oxadiazol-2-ylmethylthio)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine () combines triazolopyrimidine and oxadiazole motifs.

Structural and Pharmacological Data Table

Compound Class Core Structure Key Substituents Bioactivity (IC₅₀ or % Inhibition) Synthesis Method
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Methoxyphenyl, 4-bromophenyl-oxadiazole PDE4 IC₅₀ = 8.2 nM (est.) Multicomponent one-pot reaction
Pyrazolo-triazinone () Pyrazolo[1,5-d][1,2,4]triazinone 4-Ethoxyphenyl, 4-bromophenyl-oxadiazole Not reported Suzuki coupling
Benzoxazine () Pyrazolo[1,5-c]benzoxazine 4-Methoxyphenyl, 4-bromophenyl, Cl Anticancer (GI₅₀ = 12 µM) Cyclocondensation
Pyrazolo-pyrimidine () Pyrazolo[1,5-a]pyrimidine Primary amide, aryl groups PDE4 IC₅₀ = 0.5–10 nM Cyclization
Triazolopyrimidine () Triazolo[1,5-a]pyrimidine Oxadiazole, methylthio 60% antifungal inhibition Thiol-alkylation

Key Findings and Implications

Structural Flexibility vs.

Substituent Effects : The 4-methoxyphenyl group enhances aqueous solubility (cLogP = 2.8) relative to ethoxy (cLogP = 3.1) or unsubstituted phenyl groups, which may translate to better oral bioavailability .

Bioisosteric Optimization : The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for carboxylic acids or amides, critical for maintaining potency while reducing susceptibility to hydrolysis .

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